SMER18 Induces Autophagy with Potency Comparable to Rapamycin but via an mTOR-Independent Mechanism
In a direct head-to-head comparison, SMER18 at 43 μM induced autophagy in COS-7 cells to a similar extent as 0.2 μM rapamycin, as measured by the percentage of EGFP-positive cells containing >5 EGFP-LC3 vesicles (a standard marker for autophagosome formation). Critically, unlike rapamycin, SMER18 does not inhibit mTOR activity, as demonstrated by the lack of effect on S6K phosphorylation, thereby confirming its mTOR-independent mechanism [1].
| Evidence Dimension | Autophagy induction (EGFP-LC3 puncta formation) |
|---|---|
| Target Compound Data | Significant increase in EGFP-LC3 vesicles; p<0.0001 vs DMSO control |
| Comparator Or Baseline | Rapamycin (0.2 μM): Significant increase; p<0.0001 vs DMSO control; DMSO control: baseline |
| Quantified Difference | Both SMER18 and rapamycin produced robust, statistically indistinguishable increases in autophagy induction compared to DMSO, but with divergent upstream signaling mechanisms (mTOR-independent vs mTOR-dependent). |
| Conditions | COS-7 cells transfected with EGFP-LC3, treated for 16 h; SMER18 at 43 μM, rapamycin at 0.2 μM [1]. |
Why This Matters
This provides a quantitative basis for selecting SMER18 when the objective is to induce autophagy without suppressing mTOR, avoiding confounding effects on cell growth and metabolism inherent to rapamycin.
- [1] Sarkar S, Perlstein EO, Imarisio S, Pineau S, Cordenier A, Maglathlin RL, et al. Small molecules enhance autophagy and reduce toxicity in Huntington's disease models. Nat Chem Biol. 2007 Jun;3(6):331-8. View Source
